molecular formula C8H10O2 B118106 1,4-Di(hydroxymethyl)benzene-d4 CAS No. 1158734-28-1

1,4-Di(hydroxymethyl)benzene-d4

Cat. No. B118106
Key on ui cas rn: 1158734-28-1
M. Wt: 142.19 g/mol
InChI Key: BWVAOONFBYYRHY-RHQRLBAQSA-N
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Patent
US04181791

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(CCl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].[OH2:17]>>[C:1]1([CH2:11][OH:14])[CH:6]=[CH:5][C:4]([CH2:7][OH:17])=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
Quantity
637 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
until refluxing
CUSTOM
Type
CUSTOM
Details
began at 103° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 5 hours with the contents of the flask
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Approximately 3 liters of water were then removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04181791

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(CCl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].[OH2:17]>>[C:1]1([CH2:11][OH:14])[CH:6]=[CH:5][C:4]([CH2:7][OH:17])=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
Quantity
637 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
until refluxing
CUSTOM
Type
CUSTOM
Details
began at 103° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 5 hours with the contents of the flask
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Approximately 3 liters of water were then removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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